molecular formula C11H14N2O2S B12572479 N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide CAS No. 193481-99-1

N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B12572479
CAS No.: 193481-99-1
M. Wt: 238.31 g/mol
InChI Key: BVHGEJQKFCETCM-UHFFFAOYSA-N
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Description

N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, with a cyanopropyl group providing additional reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of a suitable amine with a sulfonyl chloride derivative. One common method is the reaction of 1-phenylmethanesulfonyl chloride with 2-cyanopropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide: can be compared with other sulfonamide derivatives such as:

Uniqueness

The unique combination of the cyanopropyl and sulfonamide groups in this compound provides distinct reactivity and potential applications that may not be observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

CAS No.

193481-99-1

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-(2-cyanopropan-2-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-11(2,9-12)13-16(14,15)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3

InChI Key

BVHGEJQKFCETCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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